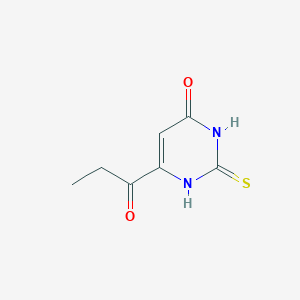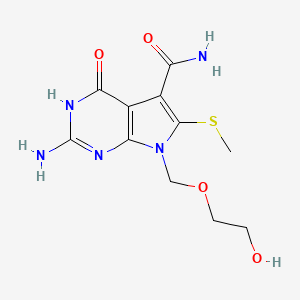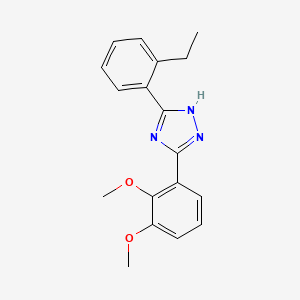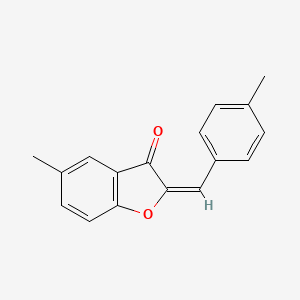
(E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one typically involves the condensation of 5-methyl-2-benzofuranone with 4-methylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, fragrances, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
2-Benzylidenebenzofuran: A similar compound with different substituents, studied for its biological properties.
4-Methylbenzofuran:
Uniqueness
(E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one is unique due to its specific structure, which may confer distinct biological or chemical properties compared to other benzofuran derivatives.
Propiedades
Fórmula molecular |
C17H14O2 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(2E)-5-methyl-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C17H14O2/c1-11-3-6-13(7-4-11)10-16-17(18)14-9-12(2)5-8-15(14)19-16/h3-10H,1-2H3/b16-10+ |
Clave InChI |
LUWYHAQLRBWRLH-MHWRWJLKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


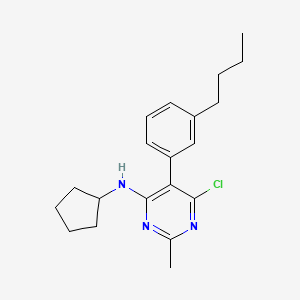
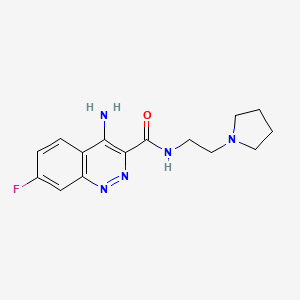

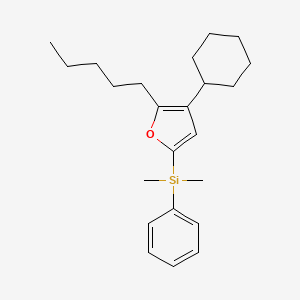
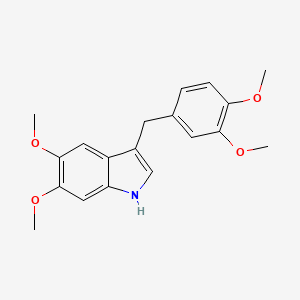
![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)

![Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B12909884.png)

![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)

